molecular formula C7H6ClNO B048467 3-Methylpyridine-4-carbonyl chloride CAS No. 64915-79-3

3-Methylpyridine-4-carbonyl chloride

Cat. No.: B048467
CAS No.: 64915-79-3
M. Wt: 155.58 g/mol
InChI Key: KSDVVNBPDOBZTI-UHFFFAOYSA-N
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Description

3-Methylpyridine-4-carbonyl chloride, also known as 3-Methylisonicotinoyl chloride, is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . This compound is primarily used in research and industrial applications due to its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpyridine-4-carbonyl chloride can be synthesized through the reaction of 3-methylpyridine with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 3-methylpyridine is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyridine-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 3-Methylpyridine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group (COCl) is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile involved .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    3-Methylpyridine-2-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 2-position.

    4-Methylpyridine-3-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 3-position.

    2-Methylpyridine-4-carbonyl chloride: Similar in structure but with the methyl group at the 2-position.

Uniqueness: 3-Methylpyridine-4-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The position of the methyl and carbonyl chloride groups allows for selective reactions and the synthesis of unique compounds that may not be achievable with other isomers .

Properties

IUPAC Name

3-methylpyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDVVNBPDOBZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534767
Record name 3-Methylpyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64915-79-3
Record name 3-Methylpyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-methylisonicotinic acid (100 mg, 0.729 mmol) suspended in DCM (2.5 mL) was added thionyl chloride (260 mg, 2.188 mmol). The reaction mixture was stirred at room temperature for about 3 hours. The solvent was removed under reduced pressure and the residue was dried under high vacuum for 1 hour to give 3-methyl-isonicotinoyl chloride.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three

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